molecular formula C16H17NO2 B6284224 N-(2,5-dimethylphenyl)-2-hydroxy-5-methylbenzamide CAS No. 1019362-81-2

N-(2,5-dimethylphenyl)-2-hydroxy-5-methylbenzamide

Cat. No.: B6284224
CAS No.: 1019362-81-2
M. Wt: 255.3
InChI Key:
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Description

N-(2,5-dimethylphenyl)-2-hydroxy-5-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group substituted with methyl and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-hydroxy-5-methylbenzamide typically involves the reaction of 2,5-dimethylaniline with 2-hydroxy-5-methylbenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-hydroxy-5-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-methylbenzophenone.

    Reduction: Formation of N-(2,5-dimethylphenyl)-2-hydroxy-5-methylbenzylamine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-hydroxy-5-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties against various bacterial strains.

    Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-hydroxy-5-methylbenzamide involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-2-hydroxybenzamide
  • N-(2,5-dimethylphenyl)-5-methylbenzamide
  • N-(2,5-dimethylphenyl)-2-hydroxy-4-methylbenzamide

Uniqueness

N-(2,5-dimethylphenyl)-2-hydroxy-5-methylbenzamide is unique due to the specific positioning of the methyl and hydroxy groups on the benzamide structure

Properties

CAS No.

1019362-81-2

Molecular Formula

C16H17NO2

Molecular Weight

255.3

Purity

95

Origin of Product

United States

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